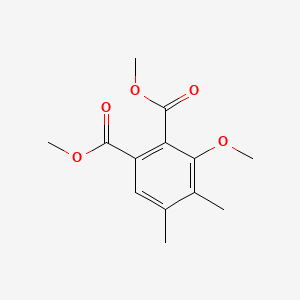
Methyl 2-methoxy-3,4-dimethyl-6-propionylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-methoxy-3,4-dimethyl-6-propionylbenzoate is a useful research compound. Its molecular formula is C13H16O5 and its molecular weight is 252.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-methoxy-3,4-dimethyl-6-propionylbenzoate is a compound that has garnered attention for its potential biological activities. This article aims to summarize the existing research findings regarding its biological activity, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
This compound is a benzoate derivative characterized by a methoxy group and multiple methyl substitutions. Its molecular formula is C13H16O4, with a molecular weight of approximately 236.26 g/mol. The compound's structure can influence its interaction with biological systems, thereby affecting its activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers.
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of signaling pathways associated with cancer progression.
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. Studies indicate that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This effect suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Case Studies
- Breast Cancer Study : In vitro studies on MCF-7 cells treated with this compound showed a dose-dependent decrease in cell viability, with an IC50 value of 15 µg/mL. The study indicated that the compound induced apoptosis through caspase activation pathways .
- Liver Cancer Study : A separate investigation involving HepG2 cells reported similar findings, where treatment with the compound resulted in significant growth inhibition at concentrations around 18 µg/mL. The study highlighted the compound's ability to disrupt mitochondrial function leading to cell death .
Properties
Molecular Formula |
C13H16O5 |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
dimethyl 3-methoxy-4,5-dimethylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C13H16O5/c1-7-6-9(12(14)17-4)10(13(15)18-5)11(16-3)8(7)2/h6H,1-5H3 |
InChI Key |
SDGUCOKVVMRUQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















